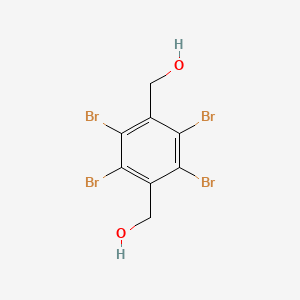

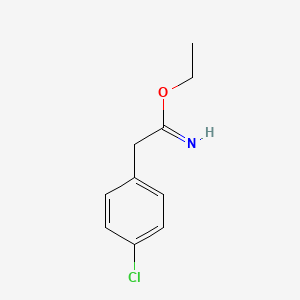

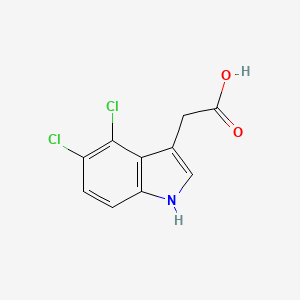

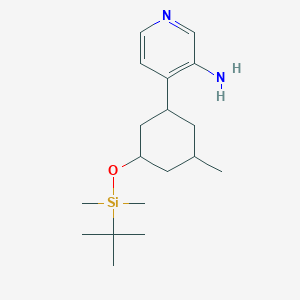

![molecular formula C28H23NO B8804779 7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine CAS No. 57366-69-5](/img/structure/B8804779.png)

7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is a derivative of acridine . Acridine derivatives are a class of compounds that have been extensively researched due to their broad spectrum of biological activity . They have shown potential as therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and various bacterial, parasitic, and viral infections .

Synthesis Analysis

Acridine derivatives have been synthesized using a variety of techniques . The most popular and straightforward method to produce acridine derivatives, particularly 9-substituted derivatives of acridine, is the Bernthsen Acridine synthesis .Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis

Acridine derivatives have exhibited a wide range of bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . They have also been shown to be effective as inhibitors of acetylcholinesterase .Physical And Chemical Properties Analysis

The physical and chemical properties of the 4-Methoxyphenyl component of the compound have been analyzed. It has a molecular formula of CHO, an average mass of 107.130 Da, and a monoisotopic mass of 107.049690 Da .作用机制

安全和危害

While specific safety data for “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is not available, general precautions for handling similar compounds include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using the product, and storing the compound in a dry, light-sensitive environment .

未来方向

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .

属性

CAS 编号 |

57366-69-5 |

|---|---|

产品名称 |

7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine |

分子式 |

C28H23NO |

分子量 |

389.5 g/mol |

IUPAC 名称 |

13-(4-methoxyphenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene |

InChI |

InChI=1S/C28H23NO/c1-30-21-14-10-20(11-15-21)26-24-16-12-18-6-2-4-8-22(18)27(24)29-28-23-9-5-3-7-19(23)13-17-25(26)28/h2-11,14-15H,12-13,16-17H2,1H3 |

InChI 键 |

ZOBJUQJIDUDLJB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC5=C2CCC6=CC=CC=C65 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

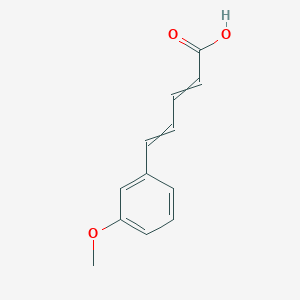

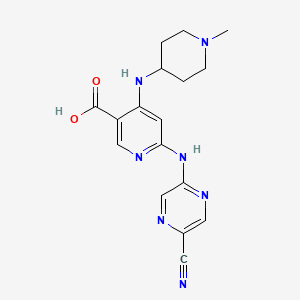

![7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane](/img/structure/B8804760.png)